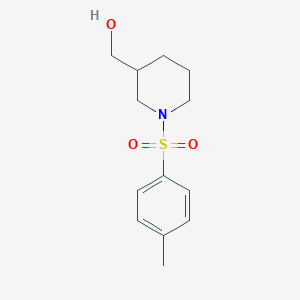

(1-Tosylpiperidin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

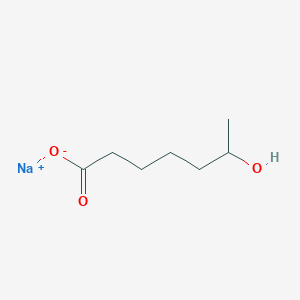

“(1-Tosylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C13H19NO3S . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “(1-Tosylpiperidin-3-yl)methanol” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . More detailed structural analysis was not found in the retrieved papers.

Physical And Chemical Properties Analysis

The average mass of “(1-Tosylpiperidin-3-yl)methanol” is 269.360 Da, and its monoisotopic mass is 269.108551 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (1-Tosylpiperidin-3-yl)methanol, also known as (1-[(4-Methylbenzene)sulfonyl]piperidin-3-yl)methanol:

Pharmaceutical Development

(1-Tosylpiperidin-3-yl)methanol is extensively used in the pharmaceutical industry as a building block for the synthesis of various therapeutic agents. Its piperidine moiety is crucial in the development of drugs with diverse pharmacological activities, including anticancer, antiviral, and antipsychotic properties . The compound’s structural versatility allows for the creation of derivatives that can target specific biological pathways, making it a valuable component in drug discovery and development.

Chemical Synthesis

In organic chemistry, (1-Tosylpiperidin-3-yl)methanol serves as an intermediate in the synthesis of complex molecules. Its tosyl group acts as a protecting group for the piperidine nitrogen, facilitating selective reactions at other positions on the molecule . This property is particularly useful in multi-step synthetic processes where precise control over functional group transformations is required.

Catalysis

The compound is also employed in catalysis, particularly in asymmetric synthesis. Its chiral nature allows it to induce enantioselectivity in catalytic reactions, which is essential for producing optically pure compounds . This application is significant in the production of pharmaceuticals, where the chirality of a molecule can greatly influence its biological activity.

Material Science

In material science, (1-Tosylpiperidin-3-yl)methanol is used in the design and synthesis of novel polymers and materials. Its ability to form stable, functionalized piperidine rings makes it a valuable monomer in the creation of polymers with specific mechanical and chemical properties . These materials can be used in various applications, including coatings, adhesives, and biomedical devices.

Biological Research

The compound is utilized in biological research to study the structure-activity relationships of piperidine derivatives. By modifying the (1-Tosylpiperidin-3-yl)methanol structure, researchers can investigate how changes in molecular configuration affect biological activity . This research is crucial for understanding the mechanisms of action of piperidine-based drugs and for designing more effective therapeutic agents.

Neuroscience

In neuroscience, (1-Tosylpiperidin-3-yl)methanol and its derivatives are used to study neurotransmitter systems. Piperidine derivatives are known to interact with various neurotransmitter receptors, and by studying these interactions, researchers can gain insights into the functioning of the nervous system . This knowledge can lead to the development of new treatments for neurological disorders.

Agricultural Chemistry

The compound finds applications in agricultural chemistry as well. It is used in the synthesis of agrochemicals, including pesticides and herbicides . The piperidine ring structure is a common motif in many bioactive compounds that protect crops from pests and diseases, making (1-Tosylpiperidin-3-yl)methanol a valuable precursor in agrochemical research.

Environmental Science

Lastly, (1-Tosylpiperidin-3-yl)methanol is used in environmental science for the development of sensors and detection systems. Its chemical properties allow it to be incorporated into materials that can detect environmental pollutants and toxins . These sensors are crucial for monitoring environmental health and ensuring the safety of ecosystems.

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

Orientations Futures

Propriétés

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-8-2-3-12(9-14)10-15/h4-7,12,15H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIZHDVUBIBSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2547583.png)

![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)

![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)

![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2547594.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)